molecular formula C20H19FN2O3 B13875684 N-(4-tert-butyl-2-fluoro-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide

N-(4-tert-butyl-2-fluoro-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide

Cat. No.: B13875684
M. Wt: 354.4 g/mol
InChI Key: JWBPGZVDKNUEHY-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-2-fluoro-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a carboxamide group, and various substituents such as tert-butyl, fluoro, and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butyl-2-fluoro-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.

    Introduction of Substituents: The tert-butyl, fluoro, and hydroxy groups can be introduced through various substitution reactions. For example, tert-butyl groups can be added using tert-butyl chloride in the presence of a base, while fluoro groups can be introduced using fluorinating agents like diethylaminosulfur trifluoride.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the quinoline derivative with an appropriate amine and a coupling agent such as N,N’-dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butyl-2-fluoro-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the quinoline core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.

    Substitution: Diethylaminosulfur trifluoride, tert-butyl chloride, bases like sodium hydroxide, and solvents like dichloromethane.

Major Products

    Oxidation: Formation of quinoline derivatives with carbonyl groups.

    Reduction: Formation of quinoline derivatives with hydroxyl groups.

    Substitution: Formation of quinoline derivatives with various functional groups replacing the fluoro group.

Scientific Research Applications

N-(4-tert-butyl-2-fluoro-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Material Science: It is explored for its use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.

    Biological Research: It is used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-2-fluoro-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It targets enzymes such as kinases and proteases, which play crucial roles in cell signaling and regulation.

    Pathways Involved: It affects pathways related to cell cycle regulation, apoptosis, and DNA repair, leading to its potential therapeutic effects in cancer treatment.

Comparison with Similar Compounds

N-(4-tert-butyl-2-fluoro-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide can be compared with other quinoline derivatives:

    N-(4-tert-butyl-2-fluorophenyl)-4-oxo-1H-quinoline-3-carboxamide: Lacks the hydroxy group, which may affect its reactivity and biological activity.

    N-(4-tert-butyl-2-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide: Lacks the fluoro group, which may influence its electronic properties and interactions with molecular targets.

    N-(4-tert-butyl-2-fluoro-5-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide: Contains a methoxy group instead of a hydroxy group, which may alter its solubility and reactivity.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in medicinal chemistry, material science, and biological research. Understanding its preparation methods, chemical reactions, and mechanism of action can pave the way for new applications and advancements in these areas.

Properties

Molecular Formula

C20H19FN2O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-(4-tert-butyl-2-fluoro-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C20H19FN2O3/c1-20(2,3)13-8-14(21)16(9-17(13)24)23-19(26)12-10-22-15-7-5-4-6-11(15)18(12)25/h4-10,24H,1-3H3,(H,22,25)(H,23,26)

InChI Key

JWBPGZVDKNUEHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1O)NC(=O)C2=CNC3=CC=CC=C3C2=O)F

Origin of Product

United States

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